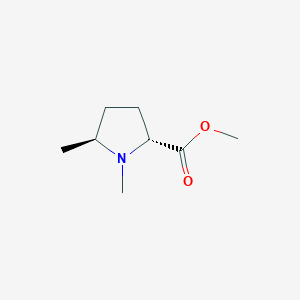![molecular formula C9H12N2O3 B12868498 Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a broader class of spiro compounds, which are known for their diverse chemical and biological properties. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of pyrazoloquinoline derivatives with cyclopropane carboxylic acid under mild conditions. The reaction is often carried out in ethanol as a solvent, with a deep eutectic mixture acting as a catalyst . This approach facilitates the formation of multiple C–C bonds, resulting in good to excellent yields of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of non-hazardous solvents and mild reaction conditions is emphasized to ensure safety and environmental sustainability. The scalability of the reaction conditions and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Tetrahydro-8H-pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10(9H)-diones:
Uniqueness
Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid stands out due to its unique spirocyclic structure, which imparts significant stability and rigidity. This makes it a valuable compound for various scientific and industrial applications, offering advantages over other similar compounds in terms of stability and reactivity.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-8(13)6-1-4-11-7(14-6)5-9(10-11)2-3-9/h1,4,6-7,10H,2-3,5H2,(H,12,13) |
Clé InChI |
QQGVHSWOOOKUCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC3N(N2)C=CC(O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)
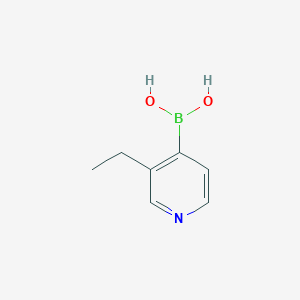

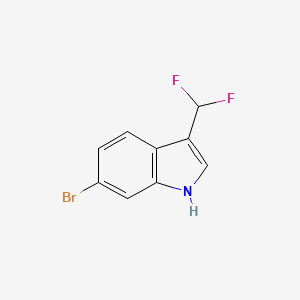
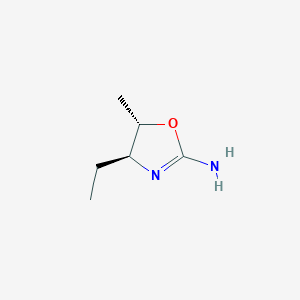
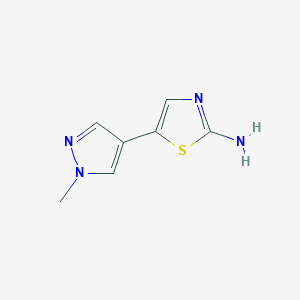
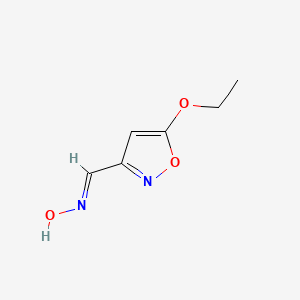
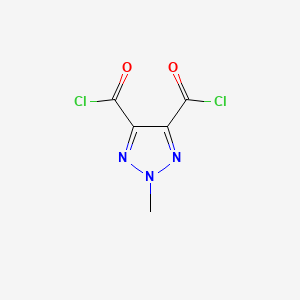
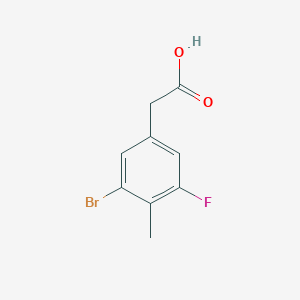

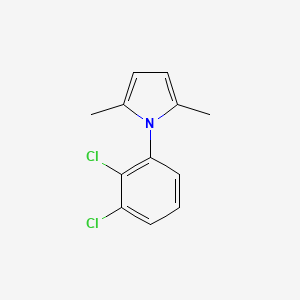
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)

